Home > Products > Screening Compounds P144295 > Cullin-7 (1271-1279)
Cullin-7 (1271-1279) -

Cullin-7 (1271-1279)

Catalog Number: EVT-244013
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cullin-7
Synthesis Analysis

Methods and Technical Details

Cullin-7 is synthesized through the transcription of the CUL7 gene followed by translation into the protein. The synthesis process involves several steps:

  1. Transcription: The CUL7 gene is transcribed into messenger RNA (mRNA) within the nucleus.
  2. Translation: The mRNA is translated into the Cullin-7 protein in the cytoplasm, where ribosomes synthesize the polypeptide chain based on the mRNA sequence.
  3. Post-translational Modifications: After synthesis, Cullin-7 undergoes various post-translational modifications that may affect its stability and function, including neddylation and ubiquitination.
Molecular Structure Analysis

Structure and Data

Cullin-7 has a complex molecular structure characterized by several domains:

  • N-terminal Region: Approximately 100 kDa in size, it contains armadillo repeats and is homologous to similar regions in other cullins.
  • DOC Domain: This domain is similar to that found in the anaphase-promoting complex.
  • CPH Domain: A conserved domain that interacts with tumor suppressor protein p53.

Recent cryo-electron microscopy studies have provided insights into the structure of the Cullin-7 complex with F-box protein Fbxw8. This complex exhibits a T-shaped architecture, with distinct interactions between its components . The structure allows for specific substrate recognition and interaction with other proteins involved in ubiquitination.

Chemical Reactions Analysis

Reactions and Technical Details

Cullin-7 primarily functions as part of an E3 ubiquitin ligase complex that facilitates various biochemical reactions:

  1. Ubiquitination: Cullin-7 catalyzes the transfer of ubiquitin molecules to target proteins. This process involves several steps:
    • Activation of ubiquitin by an E1 enzyme.
    • Conjugation to an E2 enzyme.
    • Transfer to the substrate protein via Cullin-7 in conjunction with its associated F-box proteins.
  2. Neddylation: In addition to ubiquitination, Cullin-7 can undergo neddylation, a modification that enhances its activity as an E3 ligase.

The specificity of these reactions is influenced by the unique structural features of Cullin-7 and its binding partners.

Mechanism of Action

Process and Data

The mechanism of action for Cullin-7 revolves around its role in mediating protein degradation through ubiquitination:

  1. Complex Formation: Cullin-7 assembles into a multi-subunit complex with ROC1 (RING finger protein) and F-box proteins such as Fbxw8.
  2. Substrate Recognition: The F-box proteins recognize specific substrates for ubiquitination.
  3. Ubiquitination Process: Once bound to its substrate, Cullin-7 facilitates the transfer of ubiquitin from an E2 enzyme to the substrate protein.
  4. Degradation Signal: The polyubiquitinated proteins are recognized by proteasomes, leading to their degradation.

This mechanism plays critical roles in regulating various cellular processes, including cell cycle progression and response to growth signals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cullin-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 190 kDa due to its large size.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions.
  • Stability: Stability can be affected by post-translational modifications and interactions with other proteins.

The functional activity of Cullin-7 can be modulated through these properties, influencing its role in cellular signaling pathways.

Applications

Scientific Uses

Cullin-7 has significant implications in various scientific fields:

  1. Cancer Research: Due to its dual role as an oncogene or tumor suppressor depending on context, understanding Cullin-7's function could lead to novel cancer therapies targeting this pathway .
  2. Genetic Studies: Research on mutations within the CUL7 gene has provided insights into disorders such as 3-M syndrome, highlighting its importance in developmental biology .
  3. Drug Development: Targeting components of the Cullin-RING E3 ligase complexes may offer new therapeutic strategies for diseases linked to dysregulation of protein degradation pathways.
Molecular Architecture of CUL7 and Its Role in Ubiquitin-Proteasome System (UPS)

Structural Domains of CUL7: DOC1, Cullin Homology, and Neddylation Sites

Cullin-7 (CUL7) is a large polypeptide comprising 1698 amino acids in humans, making it one of the most structurally complex members of the cullin family. Its molecular architecture features three evolutionarily conserved domains that dictate its scaffolding and regulatory functions:

  • DOC Domain (Domain in APC/C): Located near the N-terminus (approximately residues 1000-1200), this ~15 kDa domain shares homology with the anaphase-promoting complex/cyclosome (APC/C) subunit DOC1/Apc10. While its precise mechanistic role in CUL7 remains incompletely defined, the DOC domain is implicated in protein-protein interactions potentially relevant to cell cycle regulation. Mutations in this domain disrupt CUL7's function in growth regulation, as evidenced by its involvement in 3-M syndrome pathogenesis [1] [5] [8].

  • Cullin Homology Domain (CHD): Situated C-terminally (approximately residues 1300-1650), this ~35 kDa domain is the defining feature of cullin proteins. It adopts an elongated α-helical structure facilitating critical interactions:

  • RBX1/ROC1 Binding: The extreme C-terminus of the CHD binds the RING finger protein ROC1 (RBX1), essential for recruiting E2 ubiquitin-conjugating enzymes. Residues within the CHD (including the region around 1271-1279) are crucial for maintaining this interaction and the overall structural integrity of the E3 ligase complex [2] [5] [9].
  • Cullin Family Signature: This domain provides the scaffold for assembling the multi-subunit CRL complex.

  • CPH Domain (CUL7, PARC, HERC2): Positioned between the DOC and CHD domains, this ~11 kDa domain is a hallmark of CUL7 and its paralog PARC. It mediates specific protein interactions, most notably with the tetramerization domain of the tumor suppressor p53. This interaction facilitates mono- or di-ubiquitination of p53 by CUL7, repressing its transactivation activity without triggering proteasomal degradation, representing a key non-proteolytic function [1] [8] [12].

A critical distinction of CUL7 from canonical cullins (CUL1-5) is its resistance to neddylation. Unlike other cullins, which are activated by covalent modification with the ubiquitin-like protein Nedd8 at a specific lysine residue (e.g., K720 in CUL1), CUL7 lacks a functional neddylation site or exhibits steric hindrance preventing modification. Structural studies reveal that the RBX1 RING domain in the CUL7-RBX1 complex is constrained in an orientation incompatible with binding Nedd8-charged E2 enzymes (E2~NEDD8), explaining the absence of auto-neddylation and suggesting alternative activation mechanisms [3] [6].

Table 1: Core Structural Domains of Human CUL7 Protein

DomainApproximate Location (aa)Key Structural FeaturesPrimary Functions
DOC Domain~1000-1200Homologous to APC/C subunit DOC1/Apc10; β-propeller fold?Protein-protein interactions; implicated in cell cycle regulation; mutated in 3M syndrome
CPH Domain~1200-1300Unique to CUL7, PARC, HERC2; compact globular foldBinds p53 tetramerization domain; mediates non-proteolytic ubiquitination; interaction site for other partners (e.g., OBSL1?)
Cullin Homology Domain (CHD)~1300-1650 (includes 1271-1279)Elongated α-helical bundle; conserved cullin foldScaffold for complex assembly; binds RBX1/ROC1; binds substrate adaptor modules (via SKP1-FBXW8); contains putative VHL box?

CUL7-Containing E3 Ubiquitin Ligase Complexes: CRL7 Assembly with FBXW8, SKP1, and ROC1

CUL7 functions as the core scaffold for the Cullin-RING Ligase 7 (CRL7) complex. Its assembly exhibits striking specificity and unique architectural features compared to the well-characterized SCF (CUL1-based) complexes:

  • Core CRL7FBXW8 Complex:
  • CUL7-RBX1/ROC1: The C-terminal CHD of CUL7 binds the RING protein RBX1 (ROC1), forming the catalytic core responsible for E2 ubiquitin-conjugating enzyme recruitment.
  • SKP1-FBXW8 Adaptor-Substrate Receptor: Unlike CUL1, which binds SKP1 directly via its N-terminal region, CUL7 exhibits no direct affinity for SKP1. Instead, CUL7 exclusively binds the pre-formed SKP1-FBXW8 heterodimer [1] [5] [9]. This interaction is mediated primarily through the C-terminal region of FBXW8 (WD40 repeat domain), bypassing the need for a canonical N-terminal cullin-binding site on CUL7. FBXW8 (F-box and WD repeat domain containing 8, also known as Fbxw8, Fbx29, Fbw6) is the only F-box protein identified to date that associates with CUL7. Its F-box domain binds SKP1, while its C-terminal WD40 repeats are crucial for both substrate recognition (e.g., IRS-1, cyclin D1) and binding to CUL7 [5] [9] [16].
  • Autoinhibited Catalytic Core: Cryo-EM structural analysis of the CUL7-RBX1-SKP1-FBXW8 complex reveals a critical feature: the RBX1 RING domain is locked in an autoinhibited conformation. This constrained orientation prevents productive interactions with E2~Ubiquitin or E2~Nedd8 thioester intermediates. Consequently, the purified core CRL7FBXW8 complex lacks intrinsic auto-neddylation and substrate ubiquitination activities in vitro, distinguishing it fundamentally from other active CRLs [3].

  • Formation of the Active CRL1-CRL7FBXW8 Heterodimer: To overcome autoinhibition, CRL7FBXW8 forms a functional ubiquitin ligase by heterodimerizing with a neddylated CRL1 complex. FBXW8 acts as the central bridge:

  • Its N-terminal F-box domain binds SKP1 within a canonical CRL1 complex (CUL1-SKP1-RBX1).
  • Its C-terminal domain simultaneously binds CUL7 within the CRL7 complex (CUL7-RBX1).This cooperative assembly, dependent entirely on FBXW8, results in a large multi-cullin-RING E3 ligase complex: neddylated CUL1-RBX1/ROC1 • SKP1 • FBXW8 • CUL7-RBX1. Within this heterodimeric complex, the neddylated CRL1 module provides the active catalytic core. It supplies the functional RING-E2~Ub interface necessary for ubiquitin transfer. The CRL7FBXW8 module primarily functions as the substrate receptor, positioning FBXW8-bound substrates (like IRS-1) proximal to the catalytic site provided by the neddylated CUL1-RBX1 module [3] [9] [18]. This architecture explains the essential role of both CUL7 and CUL1/FBXW8 in developmental pathways and substrate degradation.

Table 2: Composition and Key Features of Canonical CRL1 vs. CRL7 Complexes

FeatureCRL1 (SCF Complex)Core CRL7FBXW8Active CRL1-CRL7FBXW8 Heterodimer
Core ScaffoldCUL1CUL7Neddylated CUL1 + CUL7
RING ProteinRBX1/ROC1RBX1/ROC1RBX1/ROC1 (on both CUL1 & CUL7)
AdaptorSKP1None (binds SKP1-FBXW8 dimer)SKP1
Substrate ReceptorVariable F-box protein (e.g., Skp2, β-TrCP, Fbw7)FBXW8 (exclusive)FBXW8 (bridges complexes)
CUL-SKP1 BindingDirect (CUL1 N-terminus binds SKP1)Indirect (CUL7 binds only pre-formed SKP1-FBXW8)Indirect via FBXW8 bridge
NeddylationEssential for activation (modifies CUL1 C-terminus)Not observed (Autoinhibited RING; no site?)Neddylated on CUL1 (Provides catalytic activity)
Catalytic ActivityIntrinsic upon neddylationAutoinhibited (No E2~Ub binding)Active (Catalysis provided by neddylated CUL1-RBX1 module)
Primary RoleSubstrate recognition & ubiquitinationSubstrate receptor moduleIntegrated complex: CUL1 provides catalysis, CUL7-FBXW8 provides substrate recruitment

Table 3: Key Domains of FBXW8 and Their Roles in CRL Complex Assembly

FBXW8 DomainLocationBinding Partner(s)Functional Role
F-box DomainN-terminalSKP1Binds SKP1 adaptor within the CRL1 module of the heterodimer. Essential for linking to active CUL1.
Linker RegionMiddle-Connects F-box and WD40 domains; may regulate conformation.
WD40 Repeat DomainC-terminal1. Substrates (e.g., IRS-1, Cyclin D1)2. CUL71. Substrate Recognition: Binds phosphorylated degrons on specific substrates.2. CUL7 Binding: Directly interacts with CUL7, forming the core of the CRL7 module.

Substrate Recognition Mechanisms: Interaction with Insulin Receptor Substrate 1 (IRS-1) and p53

CRL7FBXW8 exhibits diverse substrate recognition mechanisms, ranging from classical proteolytic targeting to non-proteolytic regulatory interactions:

  • Proteolytic Targeting: Insulin Receptor Substrate 1 (IRS-1)IRS-1 is a critical signaling adaptor protein mediating signals from the insulin and insulin-like growth factor-1 (IGF-1) receptors to downstream pathways like PI3K-Akt and MEK-ERK. CRL7FBXW8 is a major E3 ligase responsible for the ubiquitin-dependent degradation of IRS-1, constituting a key negative feedback loop in insulin/IGF-1 signaling [1] [4] [10]. The mechanism involves:
  • Phosphorylation-Dependent Recognition: Prolonged insulin/IGF-1 signaling activates mTORC1 and its downstream kinase p70 S6 kinase (S6K). S6K phosphorylates IRS-1 on multiple serine residues (e.g., Ser312, Ser616 in humans; exact sites context-dependent). These phosphorylation events create phosphodegrons recognized by the WD40 repeat domain of FBXW8.
  • FBXW8 Specificity: FBXW8 specifically targets IRS-1 (and IRS-4) but not the closely related IRS-2, highlighting its selectivity. Other F-box proteins (e.g., Skp2, βTrCP2, Fbx22) do not promote IRS-1 degradation.
  • Requirement for mTOR/S6K: Inhibition of mTOR (using rapamycin) or S6K abolishes FBXW8-mediated IRS-1 degradation. Deletion of Cul7 or Fbxw8 in mouse embryonic fibroblasts (MEFs) or mice leads to significant accumulation of IRS-1 protein.
  • Consequence of Loss: Cul7-/- MEFs show elevated IRS-1 levels, hyperactivation of downstream Akt and ERK pathways, and paradoxically, poor cell growth due to stress-induced senescence phenotypes (increased p16, hypophosphorylated Rb, β-galactosidase activity). This demonstrates that CRL7FBXW8-mediated IRS-1 degradation is essential for fine-tuning insulin signaling and preventing cellular stress responses [4] [6] [22].
  • Non-Proteolytic Regulation: p53 InteractionCUL7 interacts directly with the tumor suppressor p53 via its CPH domain, binding specifically to p53's tetramerization domain. This interaction has distinct characteristics:
  • Ubiquitination without Degradation: CUL7 promotes mono- and di-ubiquitination of p53. However, unlike MDM2 (which promotes polyubiquitination and degradation), CUL7-mediated ubiquitination does not target p53 for proteasomal destruction.
  • Functional Repression: CUL7 binding and ubiquitination repress the transcriptional transactivation activity of p53. Cells lacking CUL7 show enhanced p53 activity in response to stressors like etoposide-induced DNA damage.
  • RBX1 Independence: Surprisingly, the interaction with and ubiquitination of p53 by CUL7 does not require its RING partner RBX1, suggesting an atypical mechanism distinct from the canonical CRL7FBXW8 assembly or utilizing alternative E2/E3 components recruited via the CPH domain [1] [8] [21]. This interaction positions CUL7 as a regulator of p53 activity in contexts like stress response and potentially development, independent of its proteolytic function with FBXW8.

Table 4: Key Substrates and Interaction Partners of CUL7 Complexes

Substrate/PartnerInteraction Domain (CUL7)Binding MechanismFunctional ConsequenceComplex Involved
IRS-1Indirect (via FBXW8 WD40)Phosphodegron recognition (Ser-P sites induced by mTOR/S6K)Polyubiquitination & Proteasomal Degradation (Negative feedback on insulin/IGF-1 signaling)CRL1-CRL7FBXW8
Cyclin D1Indirect (via FBXW8 WD40)Phosphodegron recognition (Thr-286-P by ERK2/GSK3β?)Polyubiquitination & Proteasomal Degradation (Regulates G1/S progression)CRL1-CRL7FBXW8
p53CPH DomainDirect binding to tetramerization domainMono/Di-ubiquitination & Transcriptional Repression (No degradation; stress response modulation)Atypical (RBX1-independent?)
SV40 Large T AntigenUnknown (N-terminal region?)Direct binding (AAs 69-83 of TAg)Stabilization? Contributes to transformation; Mechanism unclear.Unknown (Not FBXW8 dependent)
OBSL1 & CCDC8Unknown (Possibly DOC/CPH)Direct/IndirectForms membrane-associated "3M complex"; Targets PHLDB2/LL5β for degradation.CRL73M (Distinct)
CUL1Indirect (via FBXW8)FBXW8 bridges CUL7 and SKP1-bound CUL1Essential for forming active heterodimeric E3 ligase.CRL1-CRL7FBXW8

Properties

Product Name

Cullin-7 (1271-1279)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.